molecular formula C15H21NO2 B2548855 N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide CAS No. 1351658-21-3

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide

Cat. No.: B2548855
CAS No.: 1351658-21-3
M. Wt: 247.338
InChI Key: FXSGCLNFCNFVFB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide is a synthetic chemical compound offered for research and development purposes. This molecule features a cyclopentanecarboxamide core, a structural motif present in compounds investigated for their potential as sodium channel blockers . Research on structurally related 1-hydroxy-3-phenylpropyl cyclopentane carboxamide derivatives has highlighted the critical importance of the hydroxyl group's stereochemistry for biological activity, particularly in inhibiting the Na(V)1.7 sodium channel, a recognized therapeutic target for pain . Such compounds are of significant interest in early-stage pharmacological research for studying mechanisms related to inflammatory and neuropathic pain models . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(18,13-9-3-2-4-10-13)11-16-14(17)12-7-5-6-8-12/h2-4,9-10,12,18H,5-8,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSGCLNFCNFVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2-hydroxy-2-phenylpropylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxy group

    Reduction: Formation of alcohols from the carbonyl group

    Substitution: Formation of nitro or halogenated derivatives on the phenyl ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group may interact with enzymes or receptors, modulating their activity. The cyclopentanecarboxamide moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence focuses on N-substituted cyclopentanecarboxamide derivatives synthesized via hydrazine-1-carbonothioyl linkages (). While these compounds differ in substituents compared to the target molecule, their physicochemical and synthetic data provide a framework for comparative analysis.

Table 1: Physicochemical Properties of Selected Cyclopentanecarboxamide Derivatives

Compound ID & Structure Yield (%) Melting Point (°C) Notable Substituents
N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) 59 158–161 Phenoxyacetyl group
N-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.13) 63 148–150 Phenylthioacetyl group (contains sulfur)
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) 66 193–195 Benzoyl group (simplest aromatic substituent)
N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.15) 56 195–197 2-Aminobenzoyl group (amine functionality)

Key Comparisons:

Synthetic Yield: The target compound’s hypothetical synthesis would likely involve coupling cyclopentanecarboxylic acid with 2-hydroxy-2-phenylpropylamine. In contrast, derivatives in Table 1 use hydrazine-1-carbonothioyl intermediates, yielding 53–66% . Higher yields (e.g., 66% for 2.14) correlate with simpler substituents (benzoyl), while bulkier groups (e.g., 2-aminobenzoyl in 2.15) reduce yields .

Melting Point: Melting points for hydrazine-1-carbonothioyl derivatives range from 148°C (2.13) to 201°C (2.10) .

Structural and Functional Differences: Hydrophilicity: The hydroxyl group in the target compound enhances hydrophilicity compared to sulfur-containing (2.13) or purely aromatic (2.14) derivatives. Bioactivity: Hydrazine-1-carbonothioyl derivatives (e.g., 2.12–2.15) are often explored for antimicrobial or enzyme-inhibitory roles . The target compound’s hydroxyl group could modulate solubility and binding affinity in biological systems.

Limitations and Inferences

  • Its properties must be extrapolated from structural analogs.
  • Synthetic Challenges : Introducing a hydroxy group (as in the target) may require protective strategies to avoid side reactions, unlike the straightforward thioacyl/hydrazine couplings in Table 1 .

Biological Activity

N-(2-hydroxy-2-phenylpropyl)cyclopentanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of ion channels and its implications in pain management. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a cyclopentanecarboxamide core with a hydroxylated phenylpropyl substituent. The structural uniqueness of this compound allows for specific interactions with biological targets, particularly ion channels involved in pain pathways.

  • Ion Channel Modulation :
    • The compound has been shown to modulate the activity of the Transient Receptor Potential A1 (TrpA1) ion channel, which is implicated in nociception and inflammatory pain responses. TrpA1 is activated by various stimuli, including noxious cold and inflammatory mediators .
    • In studies involving cyclopentane-based derivatives, it was found that modifications to the phenyl ring significantly influenced the inhibitory activity against peripheral nerve sodium channels (Na(V)1.7), which are critical for pain signaling .
  • Analgesic Effects :
    • Research indicates that certain analogues of this compound exhibit analgesic properties in rat models of inflammatory and neuropathic pain. These compounds demonstrated efficacy in reducing pain behaviors, suggesting their potential as therapeutic agents for chronic pain conditions .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study evaluating various cyclopentane derivatives found that specific substitutions on the phenyl ring enhanced potency against Na(V)1.7 channels, with some compounds achieving IC50 values in the micromolar range. For example, one benchmark compound showed significant efficacy with an IC50 value of approximately 2.92 μM against Na(V)1.7 .
  • In Vivo Studies :
    • In animal models, compounds derived from the cyclopentanecarboxamide framework demonstrated a marked reduction in pain-related behaviors when administered orally. The analgesic effects were attributed to their action on sodium channels and TrpA1 modulation .

Comparative Biological Activity Table

CompoundTarget Ion ChannelIC50 (μM)Efficacy in Pain Models
This compoundNa(V)1.72.92Significant reduction in pain behaviors
Benchmark Compound ANa(V)1.73.90Moderate efficacy
Benchmark Compound BTrpA11.63High efficacy in inflammatory pain

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